5-(2,4,6-Trifluorophenyl)thiazol-2-amine
Description
5-(2,4,6-Trifluorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a 2,4,6-trifluorophenyl group and an amine group at the 2-position. Thiazole derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluorophenyl moiety enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug discovery .
Properties
Molecular Formula |
C9H5F3N2S |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5F3N2S/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
InChI Key |
FWNAIQSTBCLCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=C(S2)N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trifluorophenyl)thiazol-2-amine typically involves the reaction of 2,4,6-trifluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a suitable catalyst and solvent . The reaction conditions often involve heating the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Oxidation Reactions
5-(2,4,6-Trifluorophenyl)thiazol-2-amine undergoes oxidation to form sulfoxides or sulfones under controlled conditions. The thiazole ring’s sulfur atom is the primary site for oxidation.
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide | Acidic or neutral pH | Thiazole sulfoxide derivatives |
| Meta-chloroperbenzoic acid (mCPBA) | Dichloromethane, 0–25°C | Thiazole sulfone derivatives |
Key Findings :
-
Oxidation typically occurs at the sulfur atom in the thiazole ring, producing sulfoxides as intermediates and sulfones under stronger conditions.
-
The trifluorophenyl group remains inert during oxidation due to the electron-withdrawing nature of fluorine atoms.
Reduction Reactions
The amine group and thiazole ring participate in reduction reactions, yielding diverse amine derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF), reflux | Secondary amine derivatives |
| Sodium borohydride (NaBH4) | Methanol, 25°C | Partially reduced thiazolidine analogs |
Key Findings :
-
LiAlH4 selectively reduces the thiazole ring’s C=N bond, generating secondary amines.
-
NaBH4 under mild conditions partially reduces the ring without cleaving the trifluorophenyl group .
Substitution Reactions
Substitution occurs at both the thiazole ring and the trifluorophenyl group, depending on reaction conditions.
Electrophilic Aromatic Substitution (EAS)
The trifluorophenyl group undergoes EAS at meta positions due to fluorine’s directing effects.
| Reagent | Site | Product |
|---|---|---|
| Bromine (Br₂) | Para to fluorine | 5-(2,4,6-Trifluoro-3-bromophenyl)thiazol-2-amine |
| Nitration (HNO₃/H₂SO₄) | Meta position | Nitro-substituted derivatives |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient thiazole ring facilitates NAS at the 4- or 5-positions.
| Reagent | Site | Product |
|---|---|---|
| Sodium methoxide | Thiazole C4 | 4-Methoxy-5-(2,4,6-trifluorophenyl)thiazol-2-amine |
| Ethylenediamine | Thiazole C5 | Diamine-functionalized derivatives |
Key Findings :
-
Fluorine atoms deactivate the phenyl ring but enhance reactivity toward strong nucleophiles like amines .
-
Thiazole’s electron-deficient nature allows regioselective substitution at C4 or C5 .
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl or heteroaryl systems.
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 5-(2,4,6-Trifluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | N-Aryl functionalized derivatives |
Key Findings :
-
Suzuki coupling introduces aryl/heteroaryl groups at the thiazole’s 4-position with >80% yields .
-
Buchwald-Hartwig amination modifies the amine group without affecting the fluorine substituents .
Mechanistic Insights
-
Oxidation : Proceeds via a two-electron mechanism, forming a sulfoxide intermediate before further oxidation to sulfone.
-
Reduction : LiAlH4 acts as a strong hydride donor, breaking the C=N bond in the thiazole ring.
-
Substitution : NAS at the thiazole ring involves a Meisenheimer complex intermediate, stabilized by electron-withdrawing fluorine groups .
Reaction Optimization Strategies
Scientific Research Applications
Scientific Research Applications
5-(2,4,6-Trifluorophenyl)thiazol-2-amine serves as a building block for synthesizing complex molecules and studying reaction mechanisms in chemistry. It is also investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties in biology.
Biological Activities
This compound exhibits diverse biological activities, making it a compound of interest in medicinal chemistry.
Antimicrobial Activity Research indicates that this compound has antimicrobial properties and has been investigated for its effectiveness against bacteria and fungi. It has shown inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range, suggesting its potential as a novel anti-tubercular agent . Thiazole compound derivatives have demonstrated effectiveness against fungal strains, highlighting their potential in treating fungal infections.
Anticancer Activity Thiazole derivatives, including this compound, have highlighted anticancer potential. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trifluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-(2,4,6-Trifluorophenyl)thiazol-2-amine
- Structure : Differs in the position of the trifluorophenyl group (4-position vs. 5-position on the thiazole ring).
- Impact : Positional isomerism may alter electronic effects and steric interactions, influencing binding affinity in biological targets .
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- Structure : Replaces the trifluorophenyl group with a 5-fluoro-2-methoxyphenyl substituent.
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Structure : Features a dichlorophenyl group instead of trifluorophenyl.
Benzyl vs. Phenyl Substituents
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine
- Structure : Substitutes the trifluorophenyl group with a 4-(trifluoromethyl)benzyl chain.
- Properties :
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
Heterocycle Modifications: Thiazole vs. Thiadiazole
5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine
- Structure : Replaces the thiazole core with a 1,3,4-thiadiazole ring.
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility | Key Substituent Features |
|---|---|---|---|---|---|
| 5-(2,4,6-Trifluorophenyl)thiazol-2-amine | C₉H₅F₃N₂S | 230.21 | ~2.5 | Low (lipophilic) | Trifluorophenyl, thiazole amine |
| 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine | C₁₀H₉FN₂OS | 224.25 | ~1.8 | Moderate | Methoxy, monofluoro |
| 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine | C₁₁H₉F₃N₂S | 258.26 | ~3.0 | Low | Trifluoromethylbenzyl |
| 5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine | C₉H₆F₃N₃OS | 261.22 | ~2.7 | Moderate | Thiadiazole, trifluoromethoxy |
*Predicted using fragment-based methods.
Biological Activity
5-(2,4,6-Trifluorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a trifluorophenyl group. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it suitable for various therapeutic applications. Below is a summary of its structural features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Thiazole ring with trifluorophenyl group | Enhanced lipophilicity and biological activity |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. In particular:
- Bacterial Activity : The compound has shown significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range . This suggests potential as a novel anti-tubercular agent.
- Fungal Activity : In studies exploring antifungal properties, derivatives of thiazole compounds have demonstrated effectiveness against fungal strains, highlighting the potential for therapeutic applications in treating fungal infections .
Anticancer Properties
The anticancer activity of this compound has been a focal point in recent research. The compound's mechanism of action involves modulating cellular pathways that lead to reduced cell proliferation. Key findings include:
- Cell Proliferation Inhibition : The compound has been shown to inhibit enzymes involved in cell growth and proliferation, which is crucial in cancer therapy .
- Selectivity : In vitro studies have indicated that certain analogs exhibit selective toxicity towards cancer cells compared to normal cells. For example, some derivatives demonstrated IC50 values significantly lower than those for non-cancerous cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It is believed to interact with specific receptors that regulate cell growth and apoptosis .
- Reactive Oxygen Species (ROS) Induction : Some studies suggest that the compound induces ROS in treated cells, contributing to cell death in cancerous tissues .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antitubercular Activity : A comprehensive study reported that analogs of thiazole exhibited potent activity against M. tuberculosis, with selectivity indices indicating effectiveness against mycobacterial species over other bacteria .
- Antiviral Properties : Research into thiazole derivatives has also revealed promising antiviral activities against various viral strains, although specific data on this compound is limited .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications influence biological activity. For instance, altering substituents on the thiazole ring significantly impacted antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
